molecular formula C23H24N4O7 B1392464 Fmoc-Gly-Gly-Gly-Gly CAS No. 1001202-16-9

Fmoc-Gly-Gly-Gly-Gly

Cat. No. B1392464
M. Wt: 468.5 g/mol
InChI Key: ZJOXACLWNQEOCP-UHFFFAOYSA-N
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Description

“Fmoc-Gly-Gly-Gly-Gly” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a base-labile protecting group used in organic synthesis .


Synthesis Analysis

“Fmoc-Gly-Gly-Gly-Gly” is synthesized using Fmoc SPPS . It is preferred at the C-terminal of peptide fragments to be coupled in fragment condensation synthesis . Linkers of various lengths can be formed by coupling glycine residues together .


Chemical Reactions Analysis

“Fmoc-Gly-Gly-Gly-Gly” enhances the synthetic efficiency of glycine-containing peptides by Fmoc SPPS . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .


Physical And Chemical Properties Analysis

“Fmoc-Gly-Gly-Gly-Gly” is a white to slight yellow to beige powder . The particle size distribution was derived from a deconvolution of the measured intensity autocorrelation function .

Scientific Research Applications

  • Peptide Synthesis

    • Field : Biochemistry
    • Application : “Fmoc-Gly-Gly-Gly-Gly” is used in solid-phase peptide synthesis (SPPS), a method used to manufacture peptides . It’s particularly useful in the synthesis of peptides with C-terminal amides and carboxylic acids .
    • Method : The Fmoc group serves as the N α -protecting group in SPPS. The choice of resins and linkers for solid-phase synthesis is crucial for successful peptide synthesis .
    • Results : The use of “Fmoc-Gly-Gly-Gly-Gly” in SPPS has enabled a wide range of applications and has been key to successful peptide synthesis .
  • Antibody-Drug Conjugates (ADCs)

    • Field : Biomedicine
    • Application : “Fmoc-Gly-Gly-Gly-Gly” is used as a lysosomally cleavable linker in the construction of ADCs .
    • Method : In ADCs, the “Fmoc-Gly-Gly-Gly-Gly” linker connects the antibody to the drug. Once the ADC is internalized by the target cell, the linker is cleaved in the lysosome, releasing the drug .
    • Results : The use of “Fmoc-Gly-Gly-Gly-Gly” as a linker in ADCs has been effective in delivering drugs to target cells .
  • Pharmaceutical Research

    • Field : Pharmaceutical Research
    • Application : “Fmoc-Gly-Gly-Gly-Gly” is widely used in pharmaceutical research, particularly in the fields of oncology, immunology, and neuroscience .
    • Method : The specific methods of application in these fields can vary widely, but generally involve the use of “Fmoc-Gly-Gly-Gly-Gly” in the synthesis of peptides or peptidomimetics .
    • Results : The use of “Fmoc-Gly-Gly-Gly-Gly” in these fields has shown promising prospects for therapeutic application .

Safety And Hazards

When handling “Fmoc-Gly-Gly-Gly-Gly”, it is recommended to wear appropriate personal protective equipment and use only under a chemical fume hood . Avoid contact with skin, eyes, and clothing . It poses no health hazard, no precautions necessary and would offer no hazard beyond that of ordinary combustible materials .

properties

IUPAC Name

2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7/c28-19(24-10-20(29)26-12-22(31)32)9-25-21(30)11-27-23(33)34-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,28)(H,25,30)(H,26,29)(H,27,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOXACLWNQEOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678761
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gly-Gly-Gly-Gly

CAS RN

1001202-16-9
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Wang, L Yu, RCH Wong, PC Lo - European Journal of Medicinal …, 2019 - Elsevier
… Briefly, the peptide Fmoc-Gly-Gly-Gly-Gly-Lys(Mtt)-resin was prepared by SPPS protocol and the Fmoc-protecting group was cleaved. The Pc-COOH was then conjugated to the N-…
Number of citations: 19 www.sciencedirect.com
HD Maynard, JA Hubbell - Acta Biomaterialia, 2005 - Elsevier
… Fmoc-Gly-Gly-Gly-Gly-PEGA was prepared by standard manual Fmoc solid-phase peptide … The Fmoc-Gly-Gly-Gly-Gly-PEGA resin (0.22 mmol) was then split into nine equal portions …
Number of citations: 97 www.sciencedirect.com
Q Ul-Ain - 2020 - search.proquest.com
With increasing energy demands, exploring carbon-neutral, non-polluting technologies to produce fuel is crucial. The natural processes of photosynthesis have served as a framework …
Number of citations: 0 search.proquest.com

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